4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole and pyridine families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the dimethyl groups via alkylation reactions.
- Coupling of the thiazole and pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study these properties to develop new therapeutic agents.
Medicine
Medicinal chemists explore this compound for its potential as a drug candidate. Its interactions with biological targets can lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine: Lacks the pyridine ring but shares the thiazole structure.
N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine: Contains the pyridine and thiazole rings but lacks the dimethyl groups.
Uniqueness
The uniqueness of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine lies in its combined thiazole and pyridine rings with specific methyl substitutions. This structure may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c1-8-4-5-12(15-6-8)18-14-17-11(7-19-14)13-9(2)16-10(3)20-13/h4-7H,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADCKVRGQAUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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